molecular formula C12H11FN2O2S B10974167 3-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide

3-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B10974167
M. Wt: 266.29 g/mol
InChI Key: AUCNMRQYWIBCGZ-UHFFFAOYSA-N
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Description

3-FLUORO-N-(6-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methylpyridinyl group, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-N-(6-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-N-(6-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom and the sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-FLUORO-N-(6-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-FLUORO-N-(6-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The fluorine atom enhances the compound’s stability and bioavailability, making it more effective in its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-FLUORO-N-(6-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the combination of its fluorine atom, methylpyridinyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29 g/mol

IUPAC Name

3-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H11FN2O2S/c1-9-4-2-7-12(14-9)15-18(16,17)11-6-3-5-10(13)8-11/h2-8H,1H3,(H,14,15)

InChI Key

AUCNMRQYWIBCGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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